molecular formula C12H15NO3 B13629066 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid

Cat. No.: B13629066
M. Wt: 221.25 g/mol
InChI Key: NECRJBMOWBKDFA-UHFFFAOYSA-N
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Description

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid is a structurally unique compound combining a butanoic acid backbone with a 2,3-dihydrobenzofuran moiety and an amino group at the third carbon position. Preliminary studies hypothesize its role in modulating dopamine and serotonin pathways, though specific mechanistic data remain sparse .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-amino-3-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid

InChI

InChI=1S/C12H15NO3/c13-7-10(6-12(14)15)8-1-2-11-9(5-8)3-4-16-11/h1-2,5,10H,3-4,6-7,13H2,(H,14,15)

InChI Key

NECRJBMOWBKDFA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CC(=O)O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the Ullmann type aryl amination reaction with aryl halides . This reaction typically requires a copper catalyst and proceeds under mild conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis, where the compound is manufactured in large quantities using optimized reaction conditions and high-purity reagents . The process may include multiple steps, such as the preparation of intermediates and purification of the final product to ensure high quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted benzofuran derivatives.

Scientific Research Applications

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity and leading to biological effects . The amino group can form hydrogen bonds and electrostatic interactions with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s distinct biological and chemical properties are best understood through comparisons with analogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Structural Features Biological Activity/Applications Source of Data
4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid C₁₂H₁₅NO₂ Amino group at C3, dihydrobenzofuran at C4 Hypothesized neuroprotection via dopamine/serotonin modulation
2-Amino-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid C₁₁H₁₃NO₃ Amino group at C2, dihydrobenzofuran at C4 Studied for neuroprotective effects; modulates dopamine release
Methyl 3-amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propanoate C₁₄H₁₇NO₃ Esterified carboxyl group, methyl substitution Antimicrobial properties; lacks amino acid-like activity
4-Amino-3-phenylbutanoic acid C₁₀H₁₃NO₂ Phenyl group instead of dihydrobenzofuran Moderate GABAergic activity; no benzofuran-mediated effects
4-(2,3-Dihydro-1H-inden-5-yl)butanoic acid C₁₃H₁₆O₂ Indenyl substitution vs. dihydrobenzofuran Unspecified; structural analog for HDAC inhibitor studies

Key Observations

Positional Isomerism: The target compound differs from 2-amino-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid () in the placement of the amino group (C3 vs. C2). This positional shift likely alters receptor binding specificity, as the latter exhibits stronger dopamine modulation .

Functional Group Variations: Replacement of the carboxyl group with an ester (e.g., methyl 3-amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propanoate) abolishes amino acid-like interactions but enhances antimicrobial activity due to increased lipophilicity .

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step protocols similar to 2-amino-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid, requiring chromatographic purification for optimal yield .

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